molecular formula C17H15F3N6S B287432 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287432
M. Wt: 392.4 g/mol
InChI Key: QZAFCTULOVBIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. Additionally, it has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes, including heme oxygenase-1 and NQO1.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects. Moreover, it has been found to have low toxicity and high selectivity for cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost of synthesis.

Future Directions

For the research on 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular diseases and metabolic disorders. Additionally, studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H15F3N6S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(2-methyl-5-propylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15F3N6S/c1-3-5-12-9-13(25(2)23-12)15-24-26-14(21-22-16(26)27-15)10-6-4-7-11(8-10)17(18,19)20/h4,6-9H,3,5H2,1-2H3

InChI Key

QZAFCTULOVBIPZ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C

Origin of Product

United States

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